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Compound of Interest

Compound Name: 5-Chloropyridine-3,4-diamine

Cat. No.: B1356588 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of 5-Chloropyridine-3,4-
diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract
5-Chloropyridine-3,4-diamine is a substituted pyridine derivative with potential applications in

medicinal chemistry and materials science. A thorough understanding of its physicochemical

properties is fundamental for its synthesis, handling, and development in various research

applications. This technical guide provides a comprehensive overview of the known and

predicted physicochemical properties of 5-Chloropyridine-3,4-diamine, detailed experimental

protocols for their determination, and logical workflows for its synthesis and analysis.

Core Physicochemical Properties
The following table summarizes the key physicochemical properties of 5-Chloropyridine-3,4-
diamine. It is important to note that several of these values are predicted and await

experimental verification.
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Property Value Source

CAS Number 929074-42-0 [1][2]

Molecular Formula C₅H₆ClN₃ [1][2]

Molecular Weight 143.57 g/mol [1][2]

Appearance White to off-white solid [1]

Melting Point Data not available

Boiling Point 359.1 ± 37.0 °C (Predicted) [1]

Density 1.447 g/cm³ (Predicted) [1]

pKa 7.05 ± 0.24 (Predicted) [1]

Solubility Data not available

LogP Data not available

Detailed Physicochemical Characteristics and
Experimental Protocols
Melting Point
The experimental melting point of 5-Chloropyridine-3,4-diamine is not readily available in the

cited literature. For comparison, related isomers such as 2-amino-5-chloropyridine have a

melting point of 135-138 °C.

Experimental Protocol for Melting Point Determination:

The melting point can be determined using a capillary melting point apparatus.

A small, finely powdered sample of 5-Chloropyridine-3,4-diamine is packed into a thin-

walled capillary tube to a height of 2-3 mm.

The capillary tube is placed in the heating block of the apparatus.
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The temperature is increased rapidly to about 10-15 °C below the expected melting point,

and then the heating rate is slowed to 1-2 °C per minute.

The melting point range is recorded from the temperature at which the first drop of liquid

appears to the temperature at which the entire sample has melted[3].

Solubility
Quantitative solubility data for 5-Chloropyridine-3,4-diamine in various solvents is not

currently available. However, based on its structure, which contains polar amino groups and a

pyridine nitrogen capable of hydrogen bonding, it is expected to be soluble in polar organic

solvents and have some solubility in water. For context, the related compound 3,4-

diaminopyridine is highly soluble in water and also shows solubility in ethanol and methanol[4].

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method):

This method is considered the gold standard for determining the equilibrium solubility of a

compound.

Preparation of Saturated Solutions: An excess amount of 5-Chloropyridine-3,4-diamine is

added to a series of vials, each containing a known volume of a specific solvent (e.g., water,

ethanol, DMSO, etc.). The presence of undissolved solid is crucial to ensure saturation.

Equilibration: The vials are securely capped and placed in a thermostatically controlled

shaker at a constant temperature (e.g., 25 °C). The mixtures are agitated for a sufficient

period (e.g., 24-48 hours) to reach equilibrium.

Sample Preparation: After equilibration, the solutions are allowed to stand to allow the

excess solid to settle. A sample of the supernatant is carefully withdrawn using a syringe and

filtered through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved

particles.

Quantification: The concentration of 5-Chloropyridine-3,4-diamine in the filtrate is

determined using a validated analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_the_Physical_Properties_of_5_Chloropyridin_3_4_6_d3_2_amine.pdf
https://www.benchchem.com/product/b1356588?utm_src=pdf-body
https://www.solubilityofthings.com/pyridine-34-diamine
https://www.benchchem.com/product/b1356588?utm_src=pdf-body
https://www.benchchem.com/product/b1356588?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculation: The solubility is expressed as the concentration of the compound in the

saturated solution (e.g., in mg/mL or mol/L).

pKa
The predicted pKa of 7.05 suggests that 5-Chloropyridine-3,4-diamine is a weak base. The

pKa value is critical for understanding the ionization state of the molecule at different pH

values, which influences its solubility, membrane permeability, and receptor-binding

interactions.

LogP (Partition Coefficient)
The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity

and is a critical parameter in drug development for predicting absorption, distribution,

metabolism, and excretion (ADME) properties. An experimental LogP value for 5-
Chloropyridine-3,4-diamine is not available.

Experimental Protocol for LogP/LogD Determination:

The shake-flask method is a common technique for measuring the partition coefficient.

Preparation: A solution of 5-Chloropyridine-3,4-diamine is prepared in either n-octanol or a

pH-buffered aqueous solution.

Partitioning: Equal volumes of the n-octanol and the aqueous phase are mixed in a

separatory funnel. The mixture is shaken vigorously for a set period to allow for the

partitioning of the compound between the two phases and then allowed to stand for the

phases to separate completely.

Quantification: The concentration of the compound in each phase is determined using a

suitable analytical method like HPLC-UV or LC-MS.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the

compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the

base-10 logarithm of P. For ionizable compounds, the distribution coefficient (LogD) is

measured at a specific pH[5].
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Synthesis and Analytical Workflow
While a specific, optimized synthesis for 5-Chloropyridine-3,4-diamine is not detailed in the

provided search results, a plausible synthetic route can be devised based on established

organic chemistry principles and syntheses of similar compounds. A common approach for

introducing vicinal amino groups to a pyridine ring is through the reduction of a nitro-amino

precursor.

Proposed Synthesis of 5-Chloropyridine-3,4-diamine:

A potential synthetic pathway could involve the nitration of 3-amino-5-chloropyridine, followed

by the reduction of the resulting nitro-amino compound.

3-Amino-5-chloropyridine

5-Chloro-3-nitropyridin-4-amine

Nitration

Nitrating Agent
(e.g., HNO₃/H₂SO₄)

5-Chloropyridine-3,4-diamine

Reduction

Reducing Agent
(e.g., Fe/HCl or H₂/Pd-C)

Click to download full resolution via product page

A plausible synthetic workflow for 5-Chloropyridine-3,4-diamine.

Analytical Workflow for Compound Characterization:

Following synthesis, a standard analytical workflow is employed to confirm the identity and

purity of the final compound.
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Synthesized Product

HPLC Analysis Mass Spectrometry (MS) NMR Spectroscopy

Purity Confirmation Identity Confirmation

Molecular Weight Structure
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An analytical workflow for the characterization of 5-Chloropyridine-3,4-diamine.

Experimental Protocol for Analytical Characterization:

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of

the compound. A solution of the compound is injected into an HPLC system equipped with a

suitable column (e.g., C18). The compound is eluted using a mobile phase (e.g., a gradient

of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid), and its

detection is typically achieved with a UV detector. Purity is assessed by the relative area of

the main peak[3].

Mass Spectrometry (MS): MS is employed to confirm the molecular weight of the compound.

The sample is introduced into the mass spectrometer, ionized, and the mass-to-charge ratio

(m/z) of the resulting ions is measured. The observed molecular ion peak should correspond

to the calculated molecular weight of 5-Chloropyridine-3,4-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used

to elucidate the chemical structure of the compound. The sample is dissolved in a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and the spectra are acquired. The chemical

shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with

the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the

arrangement of atoms in the molecule.
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Biological and Pharmacological Context
There is currently limited information available in the public domain regarding the specific

biological activities of 5-Chloropyridine-3,4-diamine. However, the aminopyridine scaffold is a

well-known pharmacophore present in a variety of biologically active molecules. For instance,

diaminopyridine derivatives have been investigated for their potential as antimicrobial and

anticancer agents[6]. Furthermore, substituted aminopyridines are key intermediates in the

synthesis of numerous pharmaceuticals and agrochemicals[7]. The unique substitution pattern

of 5-Chloropyridine-3,4-diamine makes it an interesting candidate for further investigation in

drug discovery and development programs.

Conclusion
5-Chloropyridine-3,4-diamine is a chemical entity with well-defined basic properties such as

its molecular formula and weight. However, there is a notable lack of experimentally determined

data for key physicochemical parameters like melting point, solubility, and LogP. The provided

experimental protocols offer a roadmap for researchers to systematically characterize this

compound. The proposed synthetic and analytical workflows serve as a practical guide for its

preparation and quality control. Further research into the physicochemical and biological

properties of 5-Chloropyridine-3,4-diamine is warranted to unlock its full potential in various

scientific domains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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